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molecular formula C19H16O4S B8370622 Ethyl 6-phenylthiomethyl-2-oxo-2H-1-benzopyran-3-carboxylate

Ethyl 6-phenylthiomethyl-2-oxo-2H-1-benzopyran-3-carboxylate

Cat. No. B8370622
M. Wt: 340.4 g/mol
InChI Key: CMOOBRNNWYVBQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06355658B1

Procedure details

A mixture of 1 g of ethyl 6-chloromethyl-2-oxo-2H-1-benzopyran-3-carboxylate (3.75 mmol), 0.57 g of potassium carbonate (4.13 mmol), 2.07 g of thiophenol (18.75 mmol) and 10 ml of absolute ethanol is reflux for 3 h. After removal of the solvent by distillation under reduced pressure, the residue is taken up in chloroform. The organic phase is washed with water and then dried over MgSO4. The solvent is removed by distillation under reduced pressure and the residue is washed with hexane to remove the excess thiophenol. The title product is recrystallized from ethyl acetate/petroleum ether.
Name
ethyl 6-chloromethyl-2-oxo-2H-1-benzopyran-3-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:4]=[CH:5][C:6]2[O:11][C:10](=[O:12])[C:9]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:8][C:7]=2[CH:18]=1.C(=O)([O-])[O-].[K+].[K+].[C:25]1([SH:31])[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>C(O)C>[C:25]1([S:31][CH2:2][C:3]2[CH:4]=[CH:5][C:6]3[O:11][C:10](=[O:12])[C:9]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:8][C:7]=3[CH:18]=2)[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:1.2.3|

Inputs

Step One
Name
ethyl 6-chloromethyl-2-oxo-2H-1-benzopyran-3-carboxylate
Quantity
1 g
Type
reactant
Smiles
ClCC=1C=CC2=C(C=C(C(O2)=O)C(=O)OCC)C1
Name
Quantity
0.57 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.07 g
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation under reduced pressure
WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent is removed by distillation under reduced pressure
WASH
Type
WASH
Details
the residue is washed with hexane
CUSTOM
Type
CUSTOM
Details
to remove the excess thiophenol
CUSTOM
Type
CUSTOM
Details
The title product is recrystallized from ethyl acetate/petroleum ether

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)SCC=1C=CC2=C(C=C(C(O2)=O)C(=O)OCC)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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